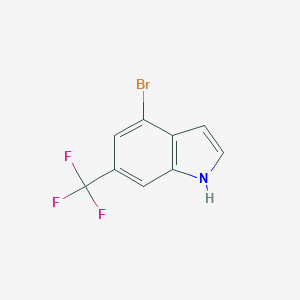

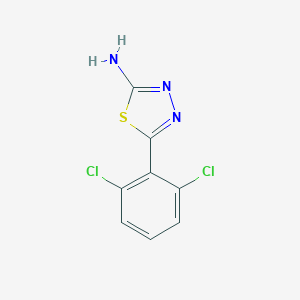

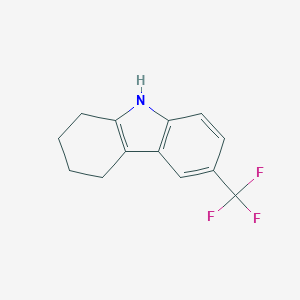

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

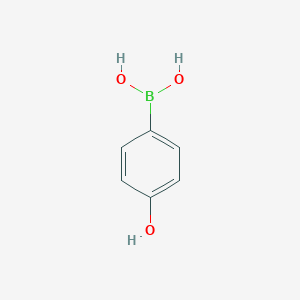

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Carbazoles are a class of organic compounds that consist of three connected benzene rings forming a fused pyrrole ring . They are used in a variety of applications, including dyes, pigments, pharmaceuticals, and electronic materials .

Synthesis Analysis

Trifluoromethylation is a common process used to introduce a trifluoromethyl group into a molecule . For example, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described .Chemical Reactions Analysis

Trifluoromethylation reactions often involve the generation of radical intermediates from carbon-centered radicals . A Pd-catalyzed coupling reaction has been mentioned in the context of trifluoromethyl compound synthesis .Applications De Recherche Scientifique

Agrochemicals

The trifluoromethyl group is a key structural motif in active agrochemical ingredients. It enhances the biological activity of compounds due to the unique properties of the fluorine atom. The presence of this group in compounds like 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can lead to the development of novel agrochemicals that protect crops from pests and diseases .

Pharmaceuticals

Several pharmaceuticals incorporate the trifluoromethyl group for its physicochemical properties, which can improve the metabolic stability and pharmacokinetic profiles of drugs. This compound, with its trifluoromethyl group, may be used in the synthesis of pharmaceuticals that require increased lipophilicity and metabolic stability .

Veterinary Medicine

Similar to its use in human pharmaceuticals, the trifluoromethyl group finds applications in veterinary medicine. Compounds with this group have been used to create veterinary products, and derivatives of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole could potentially be used in this field .

Organic Synthesis Intermediates

The compound can serve as an intermediate in organic synthesis, particularly in the construction of complex molecular structures. Its unique trifluoromethyl group can participate in various reactions, contributing to the synthesis of new organic compounds .

Liquid Crystal Technology

Trifluoromethyl-containing compounds are used as intermediates in the production of liquid crystals. Given the structural similarity, 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole could be explored for its potential applications in the development of advanced liquid crystal displays .

Medicinal Chemistry Research

In medicinal chemistry, the trifluoromethyl group is often incorporated into drug molecules to enhance their efficacy. Research into the applications of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole could lead to the discovery of new drugs with improved therapeutic profiles .

Catalysis

The trifluoromethyl group is known to influence the reactivity of compounds in catalytic processes. This compound could be investigated for its potential role as a catalyst or a component of catalytic systems in various chemical reactions .

Material Science

Due to the unique characteristics of the trifluoromethyl group, compounds containing this group can be used in the development of functional materials with novel properties. The compound could be utilized in research aimed at creating new materials for technological applications .

Orientations Futures

The future directions in the field of trifluoromethyl and carbazole compounds could involve the development of new synthetic methods, the design of compounds with improved properties for specific applications, and the exploration of new applications in areas such as pharmaceuticals, agrochemicals, and materials .

Propriétés

IUPAC Name |

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,17H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINYVRIEKBPDTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315979 |

Source

|

| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

CAS RN |

2805-84-7 |

Source

|

| Record name | 2805-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.